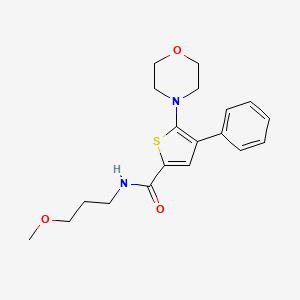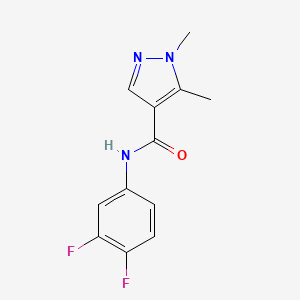
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. In
Wirkmechanismus
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide acts as a prodrug, which means that it is converted into its active form in the body. The active form of this compound is MPP+, which is a potent neurotoxin that selectively targets dopaminergic neurons in the brain. MPP+ inhibits the activity of complex I of the mitochondrial electron transport chain, which leads to the accumulation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. This compound has been found to induce oxidative stress, inflammation, and apoptosis in various cell types. In addition, this compound has been found to cause neuroinflammation and neurodegeneration in animal models, which has led to the development of various treatments for Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has several advantages for lab experiments, including its ability to selectively target dopaminergic neurons in the brain and induce Parkinson's-like symptoms in animal models. However, this compound also has several limitations, including its toxicity and the fact that it is a prodrug that requires conversion into its active form. In addition, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, including the development of new treatments for Parkinson's disease, the investigation of its potential applications in other neurological disorders, and the development of new synthetic methods for this compound. In addition, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects. Overall, this compound is a valuable tool for scientific research, and its potential applications in various fields make it an important area of study for the future.
Synthesemethoden
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically involves the reaction of 5-morpholin-4-yl-4-phenylthiophene-2-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has been widely used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. One of the primary applications of this compound is in the study of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. This compound has been found to cause Parkinson's-like symptoms in animal models, which has led to the development of various treatments for the disease.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-11-5-8-20-18(22)17-14-16(15-6-3-2-4-7-15)19(25-17)21-9-12-24-13-10-21/h2-4,6-7,14H,5,8-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXAPVQJGZLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=C(S1)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)
![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)

![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)